molecular formula C15H17NO4 B8578434 1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester

1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester

Cat. No. B8578434
M. Wt: 275.30 g/mol
InChI Key: NDLIJUWYPIWNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzoylamino)-4-oxocyclohexanecarboxylic acid methyl ester

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 1-benzamido-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18)

InChI Key

NDLIJUWYPIWNAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude product (67.0 g) of methyl 2-[(phenylcarbonyl)amino]prop-2-enoate produced above in dichloromethane (300 mL) was added zinc iodide (104 g). To the mixture was added trimethyl[(1-methylideneprop-2-en-1-yl)oxy]silane (173 mL), and the mixture was heated under reflux for 24 hr. The reaction system was allowed to cool to room temperature, washed with water, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration. To the filtrate were added a mixture (1:4, 40 mL) of 1M hydrochloric acid and tetrahydrofuran, and the mixture was stirred at room temperature for 5 hr. The reaction mixture was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (56.0 g).
[Compound]
Name
crude product
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two
Quantity
104 g
Type
catalyst
Reaction Step Three

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